molecular formula C16H14ClF3O B12290872 1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene

1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene

Cat. No.: B12290872
M. Wt: 314.73 g/mol
InChI Key: VOPIMWRKIKTDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro-substituted phenylpropoxy group and a trifluoromethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene typically involves the reaction of 3-chloro-1-phenylpropanol with 4-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylpropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, THF), bases (sodium hydroxide, potassium carbonate)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water)

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol)

Major Products Formed

    Substitution: Corresponding amines or thiols

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols or alkanes

Scientific Research Applications

1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-1-phenylpropoxy)-3-(trifluoromethyl)benzene
  • 1-(3-Chloro-1-phenylpropoxy)-2-(trifluoromethyl)benzene
  • 1-(3-Chloro-1-phenylpropoxy)-4-(difluoromethyl)benzene

Uniqueness

1-(3-Chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups provides a distinct combination of electronic and steric effects, making this compound valuable for various applications.

Properties

IUPAC Name

1-(3-chloro-1-phenylpropoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPIMWRKIKTDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.